molecular formula C15H22N2O18P2 B1199681 Uridine diphosphate glucuronic acid CAS No. 2616-64-0

Uridine diphosphate glucuronic acid

Número de catálogo: B1199681
Número CAS: 2616-64-0
Peso molecular: 580.28 g/mol
Clave InChI: HDYANYHVCAPMJV-LXQIFKJMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Biochemical Role and Mechanism

Uridine diphosphate glucuronic acid serves as a donor of glucuronic acid in glycosylation reactions. It is primarily involved in the formation of glucuronides through the action of uridine diphosphate glucuronosyltransferases (UGTs), which catalyze the conjugation of glucuronic acid to lipophilic compounds, enhancing their solubility for excretion .

Enzymatic Activity

  • UGTs facilitate the detoxification process by converting hydrophobic substances into more polar metabolites, which can be readily eliminated via bile or urine. This enzymatic activity is vital for drug metabolism and clearance .

Drug Metabolism

UDP-glucuronic acid plays a significant role in the metabolism of various drugs, including opioids like morphine. Research indicates that postnatal factors such as age and body weight influence the clearance of morphine in neonates, with UDP-glucuronic acid being a key player in this metabolic pathway .

Inherited Disorders

Deficiencies in UGTs can lead to serious health issues, such as hyperbilirubinemia, which results from impaired bilirubin conjugation. This condition underscores the importance of UDP-glucuronic acid in maintaining physiological balance .

Applications in Glycosaminoglycan Synthesis

UDP-glucuronic acid is essential for synthesizing glycosaminoglycans (GAGs), which are vital components of extracellular matrices and play roles in cell signaling and tissue hydration . The transfer of glucuronic acid to specific substrates facilitates the formation of proteoglycans, contributing to structural integrity in connective tissues.

Mechanistic Studies

Studies have elucidated the kinetic mechanisms by which UDP-glucuronic acid participates in enzymatic reactions involving UGTs. These studies reveal that electron-donating groups can enhance the rate of glucuronidation, indicating potential pathways for therapeutic interventions .

Clinical Trials

Clinical studies have explored the pharmacogenomics of UGT polymorphisms, demonstrating variations in drug metabolism among individuals. For instance, specific allelic variants of UGT2B7 show different affinities for mineralocorticoids compared to glucocorticoids, impacting therapeutic outcomes .

Data Tables

Application AreaDescriptionKey Findings
Drug MetabolismConjugation of drugs for detoxificationInfluences clearance rates based on age and weight
Glycosaminoglycan SynthesisFormation of proteoglycans and GAGsEssential for tissue structure and hydration
Clinical ImplicationsVariability in drug response due to UGT polymorphismsDifferent affinities for substrates affect efficacy

Actividad Biológica

Uridine diphosphate glucuronic acid (UDP-GlcA) is a critical nucleotide sugar involved in various biological processes, particularly in the synthesis of glycosaminoglycans (GAGs) and in drug metabolism. This article delves into its biological activity, focusing on its roles in metabolism, cellular functions, and therapeutic implications, supported by relevant case studies and research findings.

UDP-GlcA is synthesized from UDP-glucose through the action of UDP-glucose dehydrogenase, which catalyzes the oxidation of UDP-glucose to UDP-GlcA. This reaction is crucial for the production of GAGs, which are essential components of the extracellular matrix (ECM) and play vital roles in cell signaling, proliferation, and tissue repair .

Table 1: Key Enzymatic Reactions Involving UDP-GlcA

EnzymeReaction DescriptionTissue Source
UDP-glucose dehydrogenaseConverts UDP-glucose to UDP-GlcASheep nasal septum cartilage
Beta-1,3-glucuronosyltransferase ITransfers GlcA to terminal galactose in proteoglycansVarious tissues

Role in Glycosaminoglycan Synthesis

UDP-GlcA serves as a precursor for the synthesis of various GAGs such as hyaluronic acid, chondroitin sulfate, and dermatan sulfate. These molecules are vital for maintaining ECM integrity and facilitating cellular communication. The transfer of glucuronic acid units from UDP-GlcA to growing polysaccharide chains is mediated by specific glycosyltransferases .

Drug Metabolism

UDP-GlcA plays a significant role in drug metabolism through the activity of UDP-glucuronosyltransferases (UGTs). These enzymes conjugate glucuronic acid to lipophilic drugs, enhancing their solubility and facilitating their excretion. This process is essential for detoxifying drugs and endogenous compounds, influencing drug efficacy and safety profiles .

Case Study: Cancer Drug Resistance

Research has indicated that UGTs can modulate drug resistance in cancer therapies. For instance, alterations in UGT expression levels have been linked to the progression of various cancers, suggesting that targeting UGT pathways could enhance therapeutic outcomes by mitigating resistance mechanisms .

Research Findings

Recent studies have highlighted the multifaceted roles of UDP-GlcA beyond traditional biosynthetic pathways:

  • Tissue-Specific Activity : Different tissues exhibit varying concentrations of UDP-GlcA correlating with their GAG synthesis capabilities. For example, higher levels are found in cartilage tissues due to their significant GAG content .
  • Impact on Cell Signaling : GAGs synthesized from UDP-GlcA are involved in key signaling pathways that regulate cell growth and differentiation. Dysregulation in these pathways can lead to pathological conditions such as cancer and arthritis .
  • Therapeutic Applications : The manipulation of UDP-GlcA levels through dietary or pharmacological means has been explored as a strategy to enhance tissue repair mechanisms or improve drug responses .

Table 2: Clinical Implications of UDP-GlcA Modulation

ConditionMechanism InvolvedPotential Therapeutic Approach
CancerUGT-mediated drug metabolismUGT inhibitors to enhance drug efficacy
OsteoarthritisGAG synthesis impairmentSupplementation with glucuronic acid
Wound HealingEnhanced ECM formationTargeted delivery of UDP-GlcA

Propiedades

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O18P2/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26)/t4-,6-,7+,8+,9-,10-,11+,12-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYANYHVCAPMJV-LXQIFKJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O18P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00903961
Record name Uridine diphosphate glucuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00903961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Uridine diphosphate glucuronic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000935
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2616-64-0
Record name UDP-glucuronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2616-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Uridine diphosphate glucuronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002616640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UDP-alpha-D-glucuronic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03041
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Uridine diphosphate glucuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00903961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name URIDINE DIPHOSPHATE GLUCURONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04SZC4MEFQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Uridine diphosphate glucuronic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000935
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Uridine diphosphate glucuronic acid
Reactant of Route 2
Uridine diphosphate glucuronic acid
Reactant of Route 3
Uridine diphosphate glucuronic acid
Reactant of Route 4
Uridine diphosphate glucuronic acid
Reactant of Route 5
Uridine diphosphate glucuronic acid
Reactant of Route 6
Uridine diphosphate glucuronic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.